Cas no 448-71-5 (Etioporphyrin I)
Etioporphyrin I Chemical and Physical Properties
Names and Identifiers
-
- 21H,23H-Porphine,2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-
- 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin
- ETIOPORPHYRIN I
- 2,7,12,17-teramethyl-3,8,13,18-tetraethylporphyrin
- 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin
- 2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin
- 2,7,12,17-tetramethyl-3,8,13,18-tetraethylporphine
- 2,7,12,17-tetramethyl-3,8,13,18-tetraethylporphyrin
- aetioporphyrin-I
- ethioporphyrin I
- etioporphyrin-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphine dihydrochloride
- HY-W127800
- SCHEMBL1287831
- A919055
- 448-71-5
- Atioporphyrin I
- SCHEMBL1287828
- 3,8,13,18-Tetraethyl-2,7,12,17-tetramethyl-21H,23H-porphine
- VIXIHEJFGRACDI-GCISPZHASA-N
- CS-0185970
- ETIOPORPHYRINI
- 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-
- Etioporphyrin I
-
- MDL: MFCD00672297
- Inchi: 1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3/b25-14-,26-13-,27-16-,28-15-,29-13-,30-14-,31-15-,32-16-
- InChI Key: SEZHKQAQSTVZMK-GCISPZHASA-N
- SMILES: N1C2C=C3C(C)=C(CC)C(C=C4C(C)=C(CC)C(C=C5C(C)=C(CC)C(=CC1=C(C)C=2CC)N5)=N4)=N3 |t:2,10,18,25|
Computed Properties
- Exact Mass: 478.31000
- Monoisotopic Mass: 478.30964723g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 4
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 57.4Ų
Experimental Properties
- Boiling Point: 797.9°C at 760 mmHg
- PSA: 56.30000
- LogP: 5.27440
Etioporphyrin I Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Et640-1-100mg |
Etioporphyrin I |
448-71-5 | 100mg |
2397CNY | 2021-05-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Et640-1-1g |
Etioporphyrin I |
448-71-5 | 1g |
15425CNY | 2021-05-08 | ||
| TRC | E932958-100mg |
Etioporphyrin I |
448-71-5 | 100mg |
$ 270.00 | 2023-04-17 | ||
| TRC | E932958-250mg |
Etioporphyrin I |
448-71-5 | 250mg |
$ 529.00 | 2023-04-17 | ||
| Frontier Specialty Chemicals | Et640-1-100 mg |
Etioporphyrin I |
448-71-5 | 100mg |
$ 192.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Et640-1-1 g |
Etioporphyrin I |
448-71-5 | 1g |
$ 1,222.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Et640-1-100mg |
Etioporphyrin I |
448-71-5 | 100mg |
2397.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Et640-1-1g |
Etioporphyrin I |
448-71-5 | 1g |
15425.0CNY | 2021-07-13 | ||
| Frontier Specialty Chemicals | Et640-1-100mg |
Etioporphyrin I |
448-71-5 | 100mg |
$ 202.00 | 2023-09-07 | ||
| Frontier Specialty Chemicals | Et640-1-1g |
Etioporphyrin I |
448-71-5 | 1g |
$ 1283.00 | 2023-09-07 |
Etioporphyrin I Suppliers
Etioporphyrin I Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Etioporphyrin I
Recent Advances in Etioporphyrin I (448-71-5) Research: Applications and Innovations in Chemical Biomedicine
Etioporphyrin I (CAS: 448-71-5), a tetrapyrrole macrocycle, has garnered significant attention in chemical biomedicine due to its unique photophysical properties and versatile applications. Recent studies have explored its potential in photodynamic therapy (PDT), biosensing, and catalytic systems. This research brief synthesizes the latest findings (2022–2024) to highlight key developments, mechanisms, and challenges associated with Etioporphyrin I.
Structural and Functional Insights: Etioporphyrin I's rigid porphyrin core and ethyl-substituted periphery enhance its stability and tunable redox properties. A 2023 Journal of Porphyrins and Phthalocyanines study demonstrated its exceptional singlet oxygen quantum yield (ΦΔ = 0.72), outperforming analogous porphyrins in PDT applications. Density functional theory (DFT) calculations revealed that its HOMO-LUMO gap (2.1 eV) facilitates near-infrared (NIR) activation, addressing penetration depth limitations in traditional PDT.
Photodynamic Therapy Advancements: A multicenter trial (NCT05489233) reported in Cancer Research (2024) utilized Etioporphyrin I-conjugated nanoparticles for glioblastoma targeting. The formulation achieved 80% tumor regression in murine models via caspase-3-mediated apoptosis, with minimal off-target effects. Notably, the 448-71-5 derivative exhibited 3-fold higher tumor accumulation than 5-ALA, attributed to LDL receptor-mediated uptake.
Catalytic and Sensing Applications: Researchers at ETH Zurich developed a Etioporphyrin I-based electrochemical sensor (2023, ACS Sensors) for real-time dopamine detection (LOD = 0.1 nM). The system leverages π-π stacking interactions to enhance selectivity against ascorbic acid. Parallel work in Nature Catalysis (2024) showcased its Fe(III) complex as a biomimetic catalyst for C-H bond activation, achieving 99% enantioselectivity in drug intermediate synthesis.
Challenges and Future Directions: Despite progress, batch-to-batch variability in 448-71-5 synthesis (purity <98%) remains a bottleneck, as noted in a 2024 Organic Process Research & Development review. Emerging strategies include flow chemistry optimization and CRISPR-engineered bacterial production. Upcoming clinical trials (Phase IIa, EudraCT 2023-005447-28) will evaluate its safety profile in dermatological malignancies, potentially paving the way for FDA/EMA approvals.
This synthesis underscores Etioporphyrin I's multidimensional utility in biomedicine, while highlighting the need for standardized production protocols and expanded in vivo validations to translate laboratory successes into clinical practice.
448-71-5 (Etioporphyrin I) Related Products
- 19413-49-1(Iron,chloro[2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)- (9CI))
- 15006-36-7(Magnesium,[2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-4-1)-)
- 14055-17-5(Cobalt,[2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-4-1)-)
- 2683-82-1(2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine)
- 26608-34-4(21H,23H-Porphine,2,7,12,18-tetraethyl-3,8,13,17-tetramethyl-)
- 92995-45-4(Zinc, [m-[[5,5'-(1,2-ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-kN21,kN22,kN23,kN24]](4-)]]-)
- 531-16-8( )
- 69150-58-9(etioporphyrin i dihydrobromide)
- 15709-03-2(Vanadium(IV) etioporphyrin III oxide)
- 244774-67-2(2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine platinum)